molecular formula C12H23ClN2O2 B2828401 Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride CAS No. 2445790-52-1

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride

Cat. No.: B2828401
CAS No.: 2445790-52-1
M. Wt: 262.78
InChI Key: HSHUJLGEJXHYNK-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride is an organic compound with the molecular formula C12H22N2O2. It is a derivative of diazabicyclo[3.3.1]nonane, a bicyclic structure containing nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo[3.3.1]nonane precursor with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazabicyclo[3.3.1]nonane derivatives.

Scientific Research Applications

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The hydrochloride group enhances its solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Similar structure but with different substitution patterns.

    Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Contains an oxygen atom in the bicyclic structure.

Uniqueness

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUJLGEJXHYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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